sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate
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Overview
Description
Sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate is a complex organic compound known for its vibrant color and diverse applications. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their stability and range of colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with a suitable coupling component to form the azo dye. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the quality and reproducibility of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Produces various oxidized derivatives depending on the reaction conditions.
Reduction: Yields aromatic amines, which can be further utilized in different chemical processes.
Scientific Research Applications
Sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant
Mechanism of Action
The mechanism of action of sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate involves its interaction with various molecular targets. The azo group (-N=N-) can undergo reduction to form aromatic amines, which can then interact with biological molecules. The compound’s vibrant color is due to the extensive conjugation in its structure, which allows it to absorb visible light .
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye with similar applications in pH indication and textile dyeing.
Congo Red: Used in histology for staining amyloid proteins and as an indicator in titrations.
Sudan III: Employed in the staining of lipids in biological tissues.
Uniqueness
Sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate stands out due to its specific structural features, such as the presence of both nitro and sulfonate groups, which enhance its solubility and stability in aqueous solutions. This makes it particularly useful in applications requiring water-soluble dyes .
Properties
Molecular Formula |
C20H14N5NaO7S |
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Molecular Weight |
491.4 g/mol |
IUPAC Name |
sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H15N5O7S.Na/c1-11-18(20(27)24(23-11)12-5-3-2-4-6-12)21-22-19-14-8-7-13(25(28)29)9-15(14)17(10-16(19)26)33(30,31)32;/h2-10,18,26H,1H3,(H,30,31,32);/q;+1/p-1 |
InChI Key |
OXRNQWIEEPNDNG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C3C=CC(=CC3=C(C=C2O)S(=O)(=O)[O-])[N+](=O)[O-])C4=CC=CC=C4.[Na+] |
Origin of Product |
United States |
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